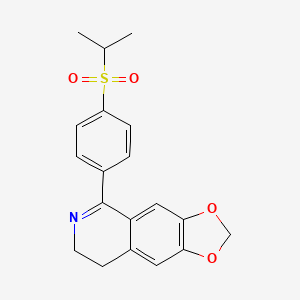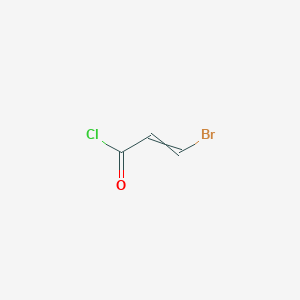
Octanoic acid, 4-oxo-, butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octanoic acid, 4-oxo-, butyl ester: is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular ester is derived from octanoic acid, which is a medium-chain fatty acid, and butanol. The compound has a molecular formula of C12H22O3 and a molecular weight of 214.30128 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for preparing esters, including octanoic acid, 4-oxo-, butyl ester, is through the reaction of a carboxylic acid with an alcohol in the presence of an acid catalystFor this compound, octanoic acid reacts with butanol under acidic conditions to form the ester and water .
Industrial Production Methods: In industrial settings, esters are often produced using acid chlorides or acid anhydrides instead of carboxylic acids, as these reagents tend to react more readily with alcohols. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to speed up the process .
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Esters can be hydrolyzed back into their parent carboxylic acid and alcohol. This reaction can occur under acidic or basic conditions. Under acidic conditions, the ester is protonated, making it more susceptible to nucleophilic attack by water.
Reduction: Esters can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of an ester with another alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH, KOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4).
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide.
Major Products:
Hydrolysis: Octanoic acid and butanol.
Reduction: Primary alcohols.
Transesterification: New esters and alcohols.
Scientific Research Applications
Chemistry: Octanoic acid, 4-oxo-, butyl ester is used as a reagent in organic synthesis, particularly in the preparation of other esters and in transesterification reactions .
Biology and Medicine: Esters like this compound are studied for their potential antimicrobial properties. They are also used in the formulation of pharmaceuticals and as intermediates in the synthesis of biologically active compounds .
Industry: In the industrial sector, this ester is used in the production of fragrances and flavorings due to its pleasant odor. It is also used in the manufacture of plastics and resins .
Mechanism of Action
The mechanism of action of octanoic acid, 4-oxo-, butyl ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, leading to the formation of the parent carboxylic acid and alcohol. In reduction reactions, the ester is reduced to a primary alcohol through the transfer of hydride ions .
Comparison with Similar Compounds
Methyl butanoate: Another ester with a similar structure but different alkyl groups.
Ethyl acetate: A commonly used ester in organic synthesis and industry.
Butyl propanoate: Similar in structure but derived from propanoic acid instead of octanoic acid.
Uniqueness: Octanoic acid, 4-oxo-, butyl ester is unique due to its specific combination of octanoic acid and butanol, which imparts distinct chemical properties and applications. Its medium-chain fatty acid structure makes it particularly useful in various industrial and research applications .
Properties
CAS No. |
18688-70-5 |
|---|---|
Molecular Formula |
C12H22O3 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
butyl 4-oxooctanoate |
InChI |
InChI=1S/C12H22O3/c1-3-5-7-11(13)8-9-12(14)15-10-6-4-2/h3-10H2,1-2H3 |
InChI Key |
KKBGDUHCGSAMPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)CCC(=O)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(1-Hydroxyethyl)phenyl]ethan-1-one](/img/structure/B14705945.png)
![2-[(2,4-Dichlorophenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B14705947.png)

![Bicyclo[3.3.1]nona-2,6-diene](/img/structure/B14705952.png)
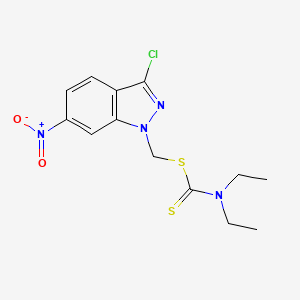
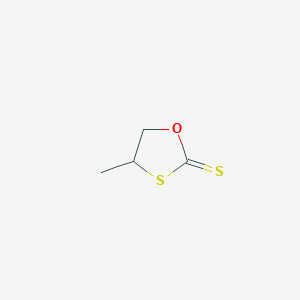
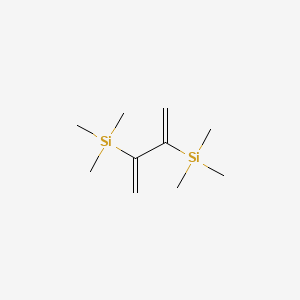
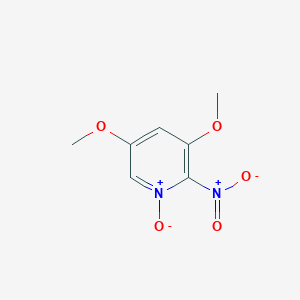
![2-[Methoxy(diphenyl)methyl]-1h-indole](/img/structure/B14705985.png)
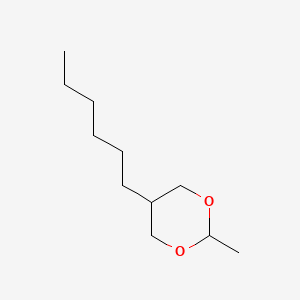
![4-[4-(4-Hydroxyphenoxy)phenoxy]phenol](/img/structure/B14705988.png)
